3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
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Overview
Description
3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and is further functionalized with dimethoxyphenyl and carbamoylmethyl groups, enhancing its chemical properties.
Preparation Methods
The synthesis of 3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Dimethoxyphenyl Group: This step involves the use of dimethoxyphenyl derivatives, which can be introduced via nucleophilic substitution or other suitable reactions.
Carbamoylation and Sulfanylation:
Final Coupling: The final step involves coupling the intermediate with 2-(3,4-dimethoxyphenyl)ethylamine under suitable conditions to obtain the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethoxyphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: The quinazolinone core is known for its biological activity, making this compound a potential candidate for studying enzyme inhibition, receptor binding, and other biological processes.
Medicine: Due to its potential biological activity, this compound could be explored for its therapeutic potential, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The dimethoxyphenyl and carbamoylmethyl groups can enhance binding affinity and selectivity, leading to more potent and specific effects.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
4-oxo-3,4-dihydroquinazolin-2-yl derivatives: These compounds share the quinazolinone core and have similar biological activities.
Dimethoxyphenyl derivatives: Compounds with dimethoxyphenyl groups can have similar chemical properties and reactivity.
Carbamoylmethyl derivatives: These compounds can undergo similar chemical reactions and have comparable biological activities.
The uniqueness of 3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide lies in its combination of functional groups, which can lead to unique chemical properties and biological activities not found in other compounds.
Properties
IUPAC Name |
3-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O7S/c1-39-21-10-11-24(26(18-21)41-3)33-29(37)19-43-31-34-23-8-6-5-7-22(23)30(38)35(31)16-14-28(36)32-15-13-20-9-12-25(40-2)27(17-20)42-4/h5-12,17-18H,13-16,19H2,1-4H3,(H,32,36)(H,33,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYYUEDSVGXBFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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